molecular formula C25H24ClN3O3S B2906197 3-(2-chlorophenyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide CAS No. 1171951-97-5

3-(2-chlorophenyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide

Cat. No.: B2906197
CAS No.: 1171951-97-5
M. Wt: 482
InChI Key: ODRKAOOAVPAHOK-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a benzo[d]thiazole moiety, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the chlorophenyl group and the isoxazole ring. The final step involves the formation of the carboxamide linkage.

    Preparation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2-chlorobenzene as the starting material.

    Formation of Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Formation of Carboxamide Linkage: The final step involves the coupling of the isoxazole derivative with an amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the isoxazole ring, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d]thiazole moiety can lead to sulfoxides or sulfones, while reduction of the isoxazole ring can yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be explored for its potential as a bioactive molecule

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties

Industry

In industry, the compound could be used in the development of new materials with unique properties. For example, its structural features may make it suitable for use in organic electronics or as a component in polymer synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as a fluorescent probe, the benzo[d]thiazole moiety would likely be responsible for its photophysical properties. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2-chlorophenyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-4-carboxamide lies in its combination of functional groups, which confer a range of potential applications across different fields. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-5-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O3S/c1-14-10-11-15(2)23-21(14)27-25(33-23)29(13-17-7-6-12-31-17)24(30)20-16(3)32-28-22(20)18-8-4-5-9-19(18)26/h4-5,8-11,17H,6-7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRKAOOAVPAHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3CCCO3)C(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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